REACTION_CXSMILES
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[C:1]([C:4]1[C:9]([O:10][CH3:11])=[CH:8][C:7]([NH:12]C(=O)C(F)(F)F)=[CH:6][C:5]=1[O:19][CH3:20])(=[O:3])[CH3:2].C(=O)([O-])[O-].[K+].[K+]>CO>[NH2:12][C:7]1[CH:6]=[C:5]([O:19][CH3:20])[C:4]([C:1](=[O:3])[CH3:2])=[C:9]([O:10][CH3:11])[CH:8]=1 |f:1.2.3|
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Name
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N-(4-Acetyl-3,5-dimethoxy-phenyl)-2,2,2-trifluoro-acetamide
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Quantity
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4.3 g
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Type
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reactant
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Smiles
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C(C)(=O)C1=C(C=C(C=C1OC)NC(C(F)(F)F)=O)OC
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Name
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|
Quantity
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90 mL
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Type
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solvent
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Smiles
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CO
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Name
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|
Quantity
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4.67 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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After refluxing for 18 hours
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Duration
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18 h
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Type
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TEMPERATURE
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Details
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the reaction mixture was cooled
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Type
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CONCENTRATION
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Details
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concentrated under reduced pressure
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Type
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EXTRACTION
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Details
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The concentrate was extracted with ethyl acetate
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Type
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WASH
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Details
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the organic layer was washed with brine
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Type
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CUSTOM
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Details
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dried
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Type
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FILTRATION
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Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
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NC1=CC(=C(C(=C1)OC)C(C)=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.5 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 86.5% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |